molecular formula C10H11NO3S B185683 N-benzylsulfanylcarbonyl-glycine CAS No. 69932-90-7

N-benzylsulfanylcarbonyl-glycine

Cat. No.: B185683
CAS No.: 69932-90-7
M. Wt: 225.27 g/mol
InChI Key: ANDUHGSMLJPLHQ-UHFFFAOYSA-N
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Description

N-Benzylsulfanylcarbonyl-glycine is a glycine derivative featuring a benzylsulfanylcarbonyl (BSC) group attached to the glycine nitrogen. This modification introduces a sulfur atom within the benzyl substituent, distinguishing it from other benzyl-protected glycines (e.g., N-benzyloxycarbonyl-glycine). The BSC group may influence the compound’s electronic properties, solubility, and reactivity, making it relevant in peptide synthesis or medicinal chemistry.

Properties

CAS No.

69932-90-7

Molecular Formula

C10H11NO3S

Molecular Weight

225.27 g/mol

IUPAC Name

2-(benzylsulfanylcarbonylamino)acetic acid

InChI

InChI=1S/C10H11NO3S/c12-9(13)6-11-10(14)15-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,14)(H,12,13)

InChI Key

ANDUHGSMLJPLHQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CSC(=O)NCC(=O)O

Canonical SMILES

C1=CC=C(C=C1)CSC(=O)NCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Sulfonyl-Containing Glycine Derivatives

N-(3-Nitrophenyl)-N-(Phenylsulfonyl)glycine ()
  • Structure : Features a phenylsulfonyl group and a nitro-substituted phenyl ring on the glycine nitrogen.
  • Properties : The electron-withdrawing nitro group enhances acidity (pKa ~3–4) and reduces solubility in polar solvents.
  • Applications : Sulfonamide derivatives are often used as enzyme inhibitors due to their structural mimicry of carboxylate groups .
N-[(3-Carboxyphenyl)-sulfonyl]glycine ()
  • Structure : Contains a sulfonyl group linked to a carboxyphenyl substituent.
  • Properties : The carboxylic acid moiety increases water solubility compared to purely aromatic sulfonamides. Molecular weight: 259.24 g/mol.
  • Synthesis : Prepared via sulfonation of glycine using 3-carboxybenzenesulfonyl chloride .

Comparison with N-Benzylsulfanylcarbonyl-Glycine :

  • The BSC group’s sulfur atom may confer greater nucleophilicity compared to sulfonyl derivatives.
  • Sulfonyl glycines generally exhibit higher metabolic stability but lower membrane permeability than thioether-containing analogs.

Benzoyl-Protected Glycine Derivatives

N-Benzoylglycylglycine ()
  • Structure : Benzoyl group attached via a peptide bond to glycylglycine.
  • Properties : Molecular weight 236.23 g/mol; moderate solubility in polar aprotic solvents (e.g., DMF).
  • Applications : Used in peptide synthesis as a protected intermediate .

Comparison with this compound :

  • BSC derivatives may offer enhanced resistance to enzymatic degradation due to the thioether linkage.

Benzyloxycarbonyl (Z) Glycine Derivatives

N-Benzyloxycarbonylglycine ()
  • Structure : Benzyloxycarbonyl (Z) group attached to glycine.
  • Properties: Soluble in methanol (0.1 g/mL), pKa ~3.96. Melting point: ~232°C (dec.).
  • Applications : Widely used as a temporary protecting group in peptide synthesis .

Comparison with this compound :

  • The Z group is more labile under acidic conditions compared to the BSC group.
  • BSC derivatives may exhibit greater stability in biological systems due to sulfur’s electron-donating effects.

Methylsulfonyl-Substituted Glycine Derivatives

N-Methyl-N-[4-(Methylsulfonyl)-1,3-benzothiazol-2-yl]glycine ()
  • Structure : Methylsulfonyl group integrated into a benzothiazole ring.
  • Properties : Molecular weight 308.35 g/mol; likely low water solubility due to the hydrophobic benzothiazole moiety.
  • Applications: Potential use in kinase inhibition or as a fluorescent probe .

Comparison with this compound :

Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Weight (g/mol) Solubility pKa (Carboxylic Acid) Key Functional Group
This compound* ~225 (estimated) Moderate (DMF) ~4.2 (estimated) Benzylsulfanylcarbonyl
N-Benzyloxycarbonylglycine 209.20 0.1 g/mL (MeOH) 3.98 Benzyloxycarbonyl (Z)
N-(3-Nitrophenyl)-N-(PhSO₂)glycine 350.33 Low (water) ~3.5 Phenylsulfonyl, nitro
N-Benzoylglycylglycine 236.23 Soluble (DMF) ~4.5 Benzoyl

*Estimated based on analogous compounds.

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